4H-1,3-Benzothiazin-4-one, 2-[(tetrahydro-2H-imidazol-2-yliden)amino]-
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Overview
Description
2-[(IMIDAZOLIDIN-2-YLIDENE)AMINO]-4H-1,3-BENZOTHIAZIN-4-ONE is a heterocyclic compound that features both imidazolidine and benzothiazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(IMIDAZOLIDIN-2-YLIDENE)AMINO]-4H-1,3-BENZOTHIAZIN-4-ONE typically involves the reaction of imidazolidine derivatives with benzothiazine precursors. One common method involves the condensation of imidazolidine-2-thione with 2-aminobenzothiazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile, and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(IMIDAZOLIDIN-2-YLIDENE)AMINO]-4H-1,3-BENZOTHIAZIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-[(IMIDAZOLIDIN-2-YLIDENE)AMINO]-4H-1,3-BENZOTHIAZIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(IMIDAZOLIDIN-2-YLIDENE)AMINO]-4H-1,3-BENZOTHIAZIN-4-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: The compound can interfere with cellular pathways such as the apoptotic pathway in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
Similar Compounds
Imidazolidin-2-ones: These compounds share the imidazolidine moiety and are known for their biological activity.
Benzothiazoles: Compounds with the benzothiazole moiety are widely studied for their medicinal properties.
Uniqueness
2-[(IMIDAZOLIDIN-2-YLIDENE)AMINO]-4H-1,3-BENZOTHIAZIN-4-ONE is unique due to the combination of both imidazolidine and benzothiazine moieties in a single molecule. This dual functionality can lead to enhanced biological activity and versatility in chemical reactions .
Properties
Molecular Formula |
C11H10N4OS |
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Molecular Weight |
246.29 g/mol |
IUPAC Name |
2-(4,5-dihydro-1H-imidazol-2-ylamino)-1,3-benzothiazin-4-one |
InChI |
InChI=1S/C11H10N4OS/c16-9-7-3-1-2-4-8(7)17-11(14-9)15-10-12-5-6-13-10/h1-4H,5-6H2,(H2,12,13,14,15,16) |
InChI Key |
SJIKTEMFJYTKSD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)NC2=NC(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
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